Diethyl [2-benzyl-5-(benzylamino)-1,3-oxazol-4-yl]phosphonate
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Overview
Description
Diethyl [2-benzyl-5-(benzylamino)-1,3-oxazol-4-yl]phosphonate is an organophosphorus compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a phosphonate group attached to an oxazole ring, which is further substituted with benzyl and benzylamino groups. The molecular formula of this compound is C22H27N2O5P.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-benzyl-5-(benzylamino)-1,3-oxazol-4-yl]phosphonate typically involves the reaction of diethyl phosphite with appropriate benzyl-substituted oxazole derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of benzyl halides with H-phosphonate diesters in the presence of a palladium catalyst and a supporting ligand such as Xantphos can yield the desired phosphonate compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The use of microwave irradiation can significantly reduce reaction times, making the process more efficient for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-benzyl-5-(benzylamino)-1,3-oxazol-4-yl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines and alcohols can react with the phosphonate group under basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl [2-benzyl-5-(benzylamino)-1,3-oxazol-4-yl]phosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl [2-benzyl-5-(benzylamino)-1,3-oxazol-4-yl]phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby disrupting biochemical processes within cells. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl benzylphosphonate: Similar in structure but lacks the oxazole ring.
Diethyl [5-(benzylamino)-2-(4-methoxybenzyl)-1,3-oxazol-4-yl]phosphonate: Similar but with a methoxybenzyl group instead of a benzyl group.
Uniqueness
Diethyl [2-benzyl-5-(benzylamino)-1,3-oxazol-4-yl]phosphonate is unique due to the presence of both benzyl and benzylamino groups attached to the oxazole ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C21H25N2O4P |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
N,2-dibenzyl-4-diethoxyphosphoryl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C21H25N2O4P/c1-3-25-28(24,26-4-2)21-20(22-16-18-13-9-6-10-14-18)27-19(23-21)15-17-11-7-5-8-12-17/h5-14,22H,3-4,15-16H2,1-2H3 |
InChI Key |
ZGURJGRWCOLQPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)CC2=CC=CC=C2)NCC3=CC=CC=C3)OCC |
Origin of Product |
United States |
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